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Compound of Interest

Compound Name:
3-Ethoxy-3-oxo-2-phenylpropanoic

acid

Cat. No.: B096073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for

phenylmalonic acid monoethyl ester, a molecule of interest in organic synthesis and

pharmaceutical development. Due to the limited availability of direct experimental spectra for

this specific compound, this document presents a compilation of predicted and extrapolated

data based on analogous structures. The information herein is intended to serve as a valuable

reference for the identification and characterization of this compound.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for phenylmalonic acid monoethyl ester. These

predictions are derived from the analysis of structurally related compounds, including

phenylmalonic acid and its diethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the

aromatic protons, the methine proton, the methylene protons of the ethyl group, and the methyl

protons of the ethyl group. The acidic proton of the carboxylic acid may appear as a broad

singlet.
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Proton
Predicted Chemical

Shift (ppm)
Multiplicity Integration

Carboxylic Acid (-

COOH)
10.0 - 13.0 Broad Singlet 1H

Aromatic Protons (-

C₆H₅)
7.2 - 7.5 Multiplet 5H

Methine Proton (-CH) ~4.5 Singlet 1H

Methylene Protons (-

OCH₂CH₃)
4.1 - 4.3 Quartet 2H

Methyl Protons (-

OCH₂CH₃)
1.1 - 1.3 Triplet 3H

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon

framework of the molecule.

Carbon Predicted Chemical Shift (ppm)

Carboxylic Carbonyl (-COOH) 170 - 175

Ester Carbonyl (-COOCH₂CH₃) 168 - 172

Aromatic Carbons (-C₆H₅) 125 - 140

Methine Carbon (-CH) 55 - 65

Methylene Carbon (-OCH₂CH₃) 60 - 65

Methyl Carbon (-OCH₂CH₃) 13 - 15

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid O-

H, aromatic C-H, carbonyl (C=O) of both the carboxylic acid and the ester, and C-O stretches.
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Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

O-H Stretch (Carboxylic Acid) 2500 - 3300 Broad, Strong

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=O Stretch (Carboxylic Acid) 1700 - 1725 Strong

C=O Stretch (Ester) 1730 - 1750 Strong

C-O Stretch (Ester/Carboxylic

Acid)
1000 - 1300 Strong

Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak

and characteristic fragmentation patterns.

Fragment Predicted m/z Description

[M]⁺ 208 Molecular Ion

[M - OCH₂CH₃]⁺ 163 Loss of ethoxy radical

[M - COOH]⁺ 163 Loss of carboxyl radical

[M - COOCH₂CH₃]⁺ 135 Loss of ethoxycarbonyl radical

[C₆H₅CHCOOH]⁺ 149

[C₆H₅]⁺ 77 Phenyl cation

Experimental Protocols
The following are general experimental methodologies for obtaining the spectroscopic data

outlined above. These protocols can be adapted for the specific instrumentation and conditions

available in the laboratory.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of phenylmalonic acid monoethyl ester

in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of

solvent will depend on the solubility of the compound and should be free from interfering

signals.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay

of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a 90° pulse, a spectral width of 200-220 ppm, a relaxation

delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Use the solvent peak as a reference or TMS as an internal standard.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples (if applicable): Prepare a KBr pellet by grinding a small amount of the

sample with dry potassium bromide and pressing it into a transparent disk. Alternatively,

run the spectrum as a mull (e.g., Nujol).

Liquid/Oil Samples (if applicable): Place a drop of the sample between two salt plates

(e.g., NaCl or KBr).
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Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a

liquid cell.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the solvent).

Place the sample in the beam path and record the sample spectrum.

The final spectrum is typically presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹). The typical range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

Common methods include:

Direct Insertion Probe (DIP): For solid or non-volatile liquid samples.

Gas Chromatography (GC-MS): For volatile and thermally stable compounds. The sample

is first separated by GC and then introduced into the mass spectrometer.

Liquid Chromatography (LC-MS): For non-volatile or thermally labile compounds.

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for

providing detailed fragmentation patterns.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: The detector records the abundance of each ion, and the data is presented

as a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like phenylmalonic acid monoethyl ester.
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To cite this document: BenchChem. [Spectroscopic Profile of Phenylmalonic Acid Monoethyl
Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096073#spectroscopic-data-of-phenylmalonic-acid-
monoethyl-ester-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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